molecular formula C14H9BrN2O B463456 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile CAS No. 304453-75-6

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile

Cat. No.: B463456
CAS No.: 304453-75-6
M. Wt: 301.14g/mol
InChI Key: FXBNNCOXFJBSSC-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile is a high-purity brominated Schiff base compound of significant interest in advanced chemical research. Its molecular structure features a salicylaldehyde core substituted with a bromo group at the 5-position, which is linked via an imine (C=N) bond to a 3-cyanophenyl group. This configuration is stabilized by a strong intramolecular O–H···N hydrogen bond, which enforces a planar molecular geometry and significantly influences the compound's tautomeric stability and physicochemical properties . The compound serves as a versatile precursor and chelating ligand in coordination chemistry. The phenolic oxygen, imine nitrogen, and nitrile group offer multiple coordination sites, enabling the formation of complexes with various metal ions. These complexes are foundational for exploring applications in catalysis, magnetism, and the development of functional materials . The bromo substituent enhances the molecular polarizability and provides a site for further functionalization via cross-coupling reactions, making this compound a valuable building block in organic synthesis and materials science. Key Research Applications: This compound is for research applications only, including use as a ligand for synthesizing novel coordination complexes with transition metals ; a model system for studying intramolecular hydrogen bonding and proton transfer dynamics using spectroscopic and computational methods ; and a precursor for the development of organic molecules with tailored electronic properties for materials science. Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBNNCOXFJBSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • 3-Aminobenzonitrile (1.0–1.2 equiv)

  • Ethanol (abs., 50–100 mL/g substrate)

Procedure:

  • Reflux : Combine reagents in ethanol and reflux at 78–80°C for 4–6 hours.

  • Cooling : Allow the mixture to cool to room temperature, inducing crystallization.

  • Isolation : Filter the precipitate and wash with cold ethanol.

  • Purification : Recrystallize from ethanol or methanol to achieve >95% purity.

Yield Optimization:

  • Excess Amine : Using 1.2 equiv of 3-aminobenzonitrile increases yield to 80–85%.

  • Acid Catalysis : Adding 1–2 drops of glacial acetic acid accelerates imine formation, reducing reaction time to 2–3 hours.

Industrial-Scale Adaptations

Industrial production emphasizes cost efficiency and scalability:

Key Modifications:

  • Solvent Recovery : Ethanol is distilled and reused to reduce waste.

  • Continuous Flow Reactors : Enhance heat transfer and reaction uniformity, achieving batch completion in <1 hour.

  • Crystallization Control : Seeded cooling crystallization ensures consistent particle size distribution.

Process Metrics:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time4–6 h0.5–1 h
Yield80–85%88–92%
Purity>95%>99%

Analytical Characterization

Post-synthesis verification ensures structural fidelity and purity:

Spectroscopic Methods

  • FT-IR :

    • C=N stretch: 1600–1620 cm⁻¹

    • O–H (phenolic): 3400–3450 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • Imine proton (HC=N): δ 8.7–9.0 ppm

    • Aromatic protons: δ 6.8–8.2 ppm (multiplet)

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the Schiff base moiety and intramolecular hydrogen bonding between the hydroxyl and imine groups.

Comparative Analysis of Methodologies

Solvent Impact on Yield

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.38595
Methanol32.78293
Acetonitrile37.57890

Ethanol balances solubility and volatility, facilitating high recovery rates.

Temperature Optimization

Temperature (°C)Reaction Time (h)Yield (%)
70872
80485
90383

Exceeding 80°C promotes side reactions, slightly reducing yield.

Challenges and Mitigations

Common Issues

  • Byproduct Formation : Oxidative degradation of the aldehyde under prolonged heating.

  • Solvent Impurities : Residual water in ethanol hydrolyzes the imine bond.

Solutions

  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation.

  • Molecular Sieves : Add 3Å molecular sieves to absorb moisture during reflux .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in organic synthesis.

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate (KMnO4)3-[(5-Bromo-2-hydroxybenzylidene)amino]benzaldehyde
ReductionLithium aluminum hydride (LiAlH4)3-[(5-Bromo-2-hydroxybenzylidene)amino]benzylamine
SubstitutionSodium methoxide (NaOCH3)Various substituted derivatives

Biology

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes critical for bacterial survival. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting its potential as an antimicrobial agent.

Additionally, the compound has been evaluated for its anticancer activity. In vitro studies revealed cytotoxic effects against several cancer cell lines, including gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells. The reported IC50 values were lower than 5 μM for some derivatives, indicating strong activity compared to established chemotherapeutics like doxorubicin.

Medicine

The therapeutic potential of this compound is being explored in drug development, particularly for conditions such as cancer and bacterial infections. Its mechanism of action may involve inducing apoptosis in cancer cells and modulating signaling pathways associated with cell proliferation and survival.

Antimicrobial Evaluation

A study assessed the antibacterial efficacy of various Schiff bases, including derivatives of this compound. Results indicated significant antibacterial activity against multi-drug resistant strains, with MIC values ranging from 46.9 to 93.7 μg/mL.

Cytotoxicity Assays

In vitro cytotoxicity assays using MTT showed that 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile effectively reduced cell viability in targeted cancer lines, focusing on cellular mechanisms leading to apoptosis.

The biological activity of this compound can be attributed to several factors:

  • Hydrogen Bonding : Intramolecular O—H⋯N hydrogen bonding stabilizes the structure and enhances interaction with biological targets.
  • Nucleophilic Interactions : The presence of electron-withdrawing groups like bromine enhances nucleophilic attack sites within the molecule, facilitating interactions with biomolecular targets.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzonitrile Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Crystal System Space Group Hydrogen Bond Motifs Reference Code (CSD)
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile -Br (5), -OH (2), -CN (3) Not explicitly provided Not reported Not reported Likely O–H⋯N (nitrile) Not available
(E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile -Br (5), -OH (2), -CN (2) ~317.14 Monoclinic P21/c O–H⋯N (nitrile), C–H⋯Br FOWXOF
5-Chloro-2-(2-hydroxybenzylideneamino)benzonitrile -Cl (5), -OH (2), -CN (2) ~269.71 Triclinic P-1 O–H⋯N (nitrile), C–H⋯Cl GEJGAE
2-{[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}benzonitrile -OMe (5), -OH (2), -CN (2) ~268.29 Monoclinic P21/n O–H⋯N (nitrile), C–H⋯O GOGYUZ
3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]benzonitrile -tBu (3,5), -OH (2), -CN (3) 334.45 Monoclinic P21/c O–H⋯N (nitrile), C–H⋯π

Key Observations :

  • Substituent Position : The placement of the nitrile group (2- vs. 3-position) alters molecular symmetry and hydrogen-bonding patterns. For example, FOWXOF (2-position nitrile) forms intramolecular O–H⋯N bonds, whereas the target compound’s 3-position nitrile may promote intermolecular interactions .
  • Substituent Effects : Bromine (Br) and chlorine (Cl) enhance electron-withdrawing effects, stabilizing charge-transfer states, while methoxy (-OMe) and tert-butyl (-tBu) groups introduce steric bulk and electron-donating character. The bulky tert-butyl groups in ’s compound reduce packing efficiency (V = 2050.2 ų) compared to smaller substituents .
  • Hydrogen Bonding : All derivatives exhibit O–H⋯N (nitrile) interactions, but additional motifs vary. For instance, FOWXOF shows C–H⋯Br contacts, while GEJGAE includes C–H⋯Cl bonds, highlighting halogen-specific interactions .

Crystallographic and Hirshfeld Surface Analysis

  • Packing Efficiency: The 3,5-di-tert-butyl derivative () has a larger unit cell volume (2050.2 ų) compared to FOWXOF (monoclinic, smaller substituents), indicating reduced density due to steric hindrance .
  • Hirshfeld Surfaces: In analogous compounds like 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld analysis reveals that O–H⋯N and C–H⋯π interactions dominate, with Br substituents contributing to higher polarizability .

Electronic and Application-Oriented Comparisons

  • DFT Studies : For the thiophene-substituted analog in , computational modeling indicates enhanced conjugation and charge-transfer efficiency compared to purely aromatic systems, suggesting bromine’s electron-withdrawing effects could similarly modulate electronic properties .

Biological Activity

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of a bromine atom, a hydroxyl group, and a benzonitrile moiety, suggests diverse interactions with biological targets.

  • Molecular Formula : C14H9BrN2O
  • Molecular Weight : 303.15 g/mol
  • Structure : The compound features a Schiff base configuration, which is common among compounds with significant biological activity.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzonitrile, often conducted in ethanol or methanol under reflux conditions. This method yields the desired product through recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes critical for bacterial survival. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells. The IC50 values were reported to be lower than 5 μM for some derivatives, indicating strong activity compared to established chemotherapeutics like doxorubicin . The proposed mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antibacterial efficacy of various Schiff bases, including derivatives of this compound. Results indicated significant antibacterial activity against multi-drug resistant strains, with MIC values ranging from 46.9 to 93.7 μg/mL .
  • Cytotoxicity Assays : In vitro cytotoxicity assays using MTT showed that the compound effectively reduced cell viability in targeted cancer lines, with a focus on cellular mechanisms leading to apoptosis .

The biological activity of this compound can be attributed to:

  • Hydrogen Bonding : Intramolecular O—H⋯N hydrogen bonding stabilizes the structure and enhances its interaction with biological targets .
  • Nucleophilic Interactions : The presence of electron-withdrawing groups like bromine enhances nucleophilic attack sites within the molecule, facilitating interactions with biomolecular targets .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundSignificant against Gram-positive/negative bacteriaStrong cytotoxicity in various cancer cell linesContains both bromine and hydroxyl groups
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzamideModerateModerate cytotoxicityLacks nitrile functionality
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidLimitedWeak cytotoxicityAcidic functional group

Q & A

Q. What is the standard synthetic route for 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile?

The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing equimolar amounts of 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzonitrile in ethanol under acidic or neutral conditions. The reaction is monitored by TLC, and the product is purified by recrystallization or column chromatography. This method is analogous to the synthesis of related Schiff bases reported in crystallographic studies .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Spectroscopy : FT-IR confirms the imine (C=N) stretch near 1600–1620 cm⁻¹ and hydroxyl (O–H) vibrations at ~3400 cm⁻¹. NMR (¹H and ¹³C) resolves aromatic protons, the imine proton (~8.5–9.0 ppm), and nitrile carbon (~115 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) determines the molecular structure, space group (e.g., orthorhombic Pca2₁), and hydrogen-bonding networks. Data collection is performed using MoKα radiation (λ = 0.71073 Å), and refinement is carried out with SHELXL .

Q. How does the Schiff base functionality influence its reactivity?

The imine group (C=N) acts as a Lewis base, enabling coordination to transition metals (e.g., Cu²⁺, Ni²⁺) to form complexes. The hydroxyl and nitrile groups further stabilize metal binding, making the compound a versatile ligand for catalysis or magnetic studies .

Advanced Research Questions

Q. How is hydrogen-bonding topology analyzed in its crystal structure?

Graph set analysis (G) is applied to categorize hydrogen bonds. For example, the title compound exhibits intramolecular O–H···N bonds (S(6) motif) and intermolecular C–H···O/N interactions, forming a 3D network. ORTEP-3 or Mercury software visualizes these interactions, while SHELX refines bond lengths and angles .

Table 1 : Selected crystallographic parameters (from ):

ParameterValue
Space groupPca2₁
a, b, c (Å)25.609, 3.930, 12.368
Z4
Dₓ (g/cm³)1.607
R-factor0.043

Q. How are discrepancies in crystallographic data resolved during refinement?

Discrepancies (e.g., thermal parameters, occupancy) are addressed using SHELXL’s constraints/restraints. High-resolution data (θ > 25°) and outlier rejection (e.g., SHELXL HKLF 5) improve model accuracy. Twinning or disorder requires alternative refinement strategies, such as partitioning the model .

Q. What strategies optimize this compound for coordination chemistry applications?

  • Ligand design : Modify substituents (e.g., electron-withdrawing Br vs. electron-donating OCH₃) to tune metal-binding affinity.
  • Crystallization : Use solvent diffusion (e.g., DMF/EtOH) to grow single crystals of metal complexes.
  • Validation : Compare experimental (SCXRD) and computational (DFT) bond lengths to confirm coordination geometry .

Q. How does this compound compare to structurally similar Schiff bases in supramolecular chemistry?

Comparative studies focus on:

  • Packing motifs : Analyze π-π stacking and halogen interactions (Br···N/C) using CrystalExplorer.
  • Thermal stability : TGA/DSC reveals decomposition trends linked to substituent effects.
  • Bioactivity : Schiff bases with nitro or amino groups often show enhanced antimicrobial activity .

Methodological Guidance

  • For crystallography : Use SHELXTL (Bruker) or OLEX2 for structure solution/refinement. Validate hydrogen bonds with PLATON .
  • For synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the imine bond.

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